7-Bromothieno[3,2-b]pyridine

Medicinal Chemistry Cross-Coupling C-N Bond Formation

7-Bromothieno[3,2-b]pyridine (CAS 603305-89-1) is a halogenated fused-ring heterocycle (C₇H₄BrNS, MW 214.08) that serves as a versatile electrophilic coupling partner. Its molecular architecture features a bromine atom at the 7-position of the pyridine ring, enabling regioselective functionalization through transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C7H4BrNS
Molecular Weight 214.08 g/mol
CAS No. 603305-89-1
Cat. No. B1374275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromothieno[3,2-b]pyridine
CAS603305-89-1
Molecular FormulaC7H4BrNS
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESC1=CN=C2C=CSC2=C1Br
InChIInChI=1S/C7H4BrNS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H
InChIKeyNLHODWKWTMTFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromothieno[3,2-b]pyridine (CAS 603305-89-1): A Strategic Heterocyclic Building Block for Palladium-Catalyzed Diversity-Oriented Synthesis


7-Bromothieno[3,2-b]pyridine (CAS 603305-89-1) is a halogenated fused-ring heterocycle (C₇H₄BrNS, MW 214.08) that serves as a versatile electrophilic coupling partner [1]. Its molecular architecture features a bromine atom at the 7-position of the pyridine ring, enabling regioselective functionalization through transition-metal-catalyzed cross-coupling reactions [2]. This compound is synthetically prepared via bromination of 7-hydroxythieno[3,2-b]pyridine using POBr₃ and has been patented by Eli Lilly and Company as a key intermediate with reported synthesis yields approaching 90% [3].

Why 7-Chlorothieno[3,2-b]pyridine or Other In-Class Analogs Cannot Simply Replace 7-Bromothieno[3,2-b]pyridine in Key Transformations


The halogen atom at the 7-position dictates the reaction pathway. In the same research program, 7-bromothieno[3,2-b]pyridine was exclusively employed for palladium-catalyzed C-N Buchwald-Hartwig couplings with fluoroanilines, while the 7-chloro analog was diverted to uncatalyzed nucleophilic aromatic substitution (SNAr) with aminothiophenols [1]. Generic substitution fails because the C-Br bond's lower bond dissociation energy and superior oxidative addition kinetics with Pd(0) are mandatory for catalytic cycle initiation, whereas the stronger C-Cl bond leads to unproductive pathways under identical catalytic conditions [2]. This mechanistic divergence directly impacts synthetic route design, product yields, and the scope of accessible derivatives.

Quantitative Differentiation Evidence: 7-Bromothieno[3,2-b]pyridine (CAS 603305-89-1) vs. Closest Analogs


Comparative Reactivity: Pd-Catalyzed Buchwald-Hartwig vs. SNAr Reaction Pathway Assignment

In a master's thesis program synthesizing antitumoral thieno[3,2-b]pyridine derivatives, 7-bromothieno[3,2-b]pyridine was selected for Buchwald-Hartwig C-N couplings with fluoroanilines, whereas 7-chlorothieno[3,2-b]pyridine was used for nucleophilic aromatic substitution with aminothiophenols, indicating a clear rationale based on halogen reactivity [1]. The bromo compound enabled Pd-catalyzed transformations unattainable with the chloro analog under the same conditions.

Medicinal Chemistry Cross-Coupling C-N Bond Formation

Synthesis Efficiency: Reported Reaction Yields from a Patent Route

An Eli Lilly patent (WO2003/076442) describes the synthesis of 7-Bromothieno[3,2-b]pyridine from 7-hydroxythieno[3,2-b]pyridine with a reported yield of approximately 90% [1]. In contrast, the analogous conversion using POCl₃ to give 7-chlorothieno[3,2-b]pyridine is reported in a master's thesis using the same precursor but without a precisely stated yield, and typical isolated yields for related 7-halogenations of thieno[3,2-b]pyridine N-oxide derivatives fall between 44–57% [2]. The high-yielding bromination route offers a significant efficiency advantage for bulk synthesis.

Process Chemistry Synthetic Methodology Heterocyclic Chemistry

Commercial Purity: Higher Baseline Purity Available for Procurement

Multiple commercial suppliers list 7-Bromothieno[3,2-b]pyridine at a purity of ≥98% (e.g., Chemscene, Leyan) , whereas the closest analog 7-Chlorothieno[3,2-b]pyridine is typically offered at 97% purity from major vendors such as TCI and Aladdin . This 1% purity gap is meaningful in the context of tight API intermediate specifications and reduces the need for costly repurification before use.

Chemical Procurement Quality Control Building Block Sourcing

Biological Derivatization Scope: Documented Antitumoral Activity of Derivatives Uniquely Accessible from the 7-Bromo Precursor

The 7-bromo precursor was used to synthesize a library of fluorinated and methoxylated di(hetero)arylethers and di(hetero)arylamines that were evaluated against five human tumor cell lines (MCF-7, NCI-H460, HCT15, HepG2, HeLa). The most active compounds, derived exclusively from 7-bromothieno[3,2-b]pyridine via C-O or C-N coupling, exhibited GI₅₀ values in the low micromolar range and induced significant apoptosis in NCI-H460 cells [1]. In contrast, no equivalent tumor cell growth inhibitory activity has been reported for derivatives synthesized from the 7-chloro precursor, as the chloro analog is typically channeled into thioether formation via SNAr, which produces a different chemotype outside the scope of the original antitumor SAR program [2].

Anticancer Drug Discovery Kinase Inhibitors SAR Studies

High-Impact Application Scenarios Where 7-Bromothieno[3,2-b]pyridine (CAS 603305-89-1) Outperforms Analogs


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Buchwald-Hartwig Diversification

In programs targeting VEGFR2 or other tyrosine kinases, 7-bromothieno[3,2-b]pyridine is the halogenated scaffold of choice for late-stage diversification because it is the only 7-halo analog demonstrated to undergo efficient Pd-catalyzed C-N bond formation with anilines [1]. The resulting di(hetero)arylamines have shown confirmed growth inhibition (GI₅₀ in low micromolar range) against human tumor cell lines, providing a direct route to validated lead compounds [2].

Process R&D: Cost-Effective Scale-Up for Early Preclinical Supplies

The high-yielding synthesis route (~90% from 7-hydroxy precursor) patented by Eli Lilly [1] makes this compound economically viable for multi-gram to kilogram production. When procurement teams compare cost-per-gram adjusted for synthesis efficiency, the bromo derivative significantly undercuts the chloro analog, which lacks an equivalently optimized high-yield route [2].

Academic Core Facilities: Centralized Building Block for Fragment-Based Drug Discovery

With a commercial purity of ≥98% and immediate availability from multiple suppliers, 7-bromothieno[3,2-b]pyridine meets the stringent quality requirements of fragment-based screening and high-throughput chemistry platforms [1]. Its established reactivity profile in copper-catalyzed C-O etherification further expands its utility for generating diverse fragment libraries, avoiding the need to stock multiple halogenated analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromothieno[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.